Ethidium-d5 Bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

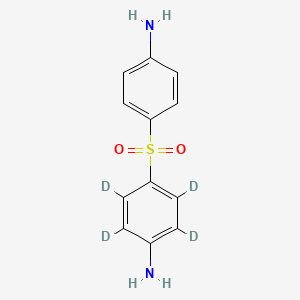

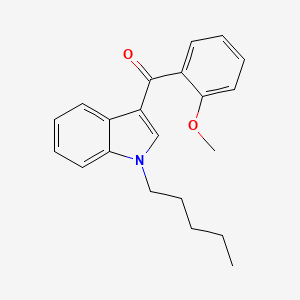

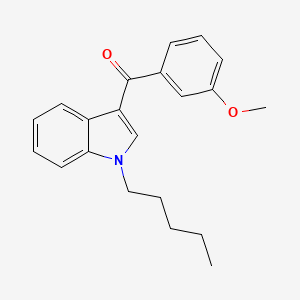

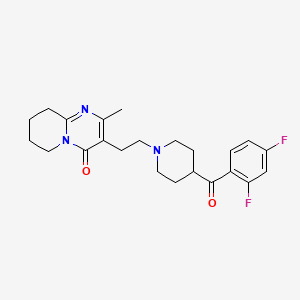

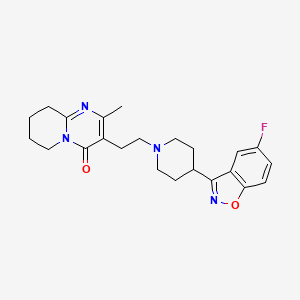

Ethidium-d5 Bromide is a compound with the molecular formula C21H20BrN3 . It is an analogue of Ethidium Bromide . Ethidium Bromide is an intercalating agent commonly used as a fluorescent tag (nucleic acid stain) in molecular biology laboratories for techniques such as agarose gel electrophoresis .

Molecular Structure Analysis

This compound has a planar molecular structure that allows it to intercalate or insert itself between adjacent base pairs in the DNA double helix . The phenanthridinium plane of Ethidium Bromide is tilted by 35 ± 5° from the plane perpendicular to the DNA helix axis .Chemical Reactions Analysis

This compound, like Ethidium Bromide, is known to interact with DNA. The interaction between Ethidium and double-stranded DNA has been observed to be an intercalation between base pairs . This intercalation at the terminal CpG steps is relatively rapid, resulting in DNA unwinding, rigidification, and increased stability of the internal base pair steps .Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.3 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 398.11544 g/mol . The topological polar surface area is 55.9 Ų .作用机制

安全和危害

Ethidium Bromide, the parent compound of Ethidium-d5 Bromide, is highly toxic as a mutagen. It may potentially cause carcinogenic or teratogenic effects . Exposure routes of Ethidium Bromide are inhalation, ingestion, and skin absorption . Personal protective equipment/face protection should be worn and contact with skin, eyes, or clothing should be avoided .

未来方向

The interaction between Ethidium Bromide and DNA presents a unique opportunity for computational chemistry and biomolecular simulation techniques to benchmark and assess their models . Extended molecular dynamics simulations with modern DNA force fields and optimized simulation codes are allowing the ability to reproduce unbiased intercalation events .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ethidium-d5 Bromide can be achieved by modifying the synthesis pathway of Ethidium Bromide. The synthesis involves the alkylation of 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide with deuterated ethyl iodide.", "Starting Materials": ["3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide", "Deuterated ethyl iodide"], "Reaction": [ "Step 1: Dissolve 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide in anhydrous DMF", "Step 2: Add deuterated ethyl iodide to the reaction mixture", "Step 3: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere", "Step 4: Cool the reaction mixture and filter the resulting solid", "Step 5: Wash the solid with methanol and dry under vacuum", "Step 6: Recrystallize the product from ethanol to obtain Ethidium-d5 Bromide" ] } | |

CAS 编号 |

1579939-34-6 |

分子式 |

C21H20BrN3 |

分子量 |

399.347 |

IUPAC 名称 |

3-imino-5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-8-amine;hydrobromide |

InChI |

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |

InChI 键 |

ZMMJGEGLRURXTF-LUIAAVAXSA-N |

SMILES |

CCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |

同义词 |

3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-_x000B_(ethyl-d5)-9-phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-(ethyl-d5)_x000B_phenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine-d5 Ethobromide; Dromilac-d5; Homid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。